Tritium(1+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

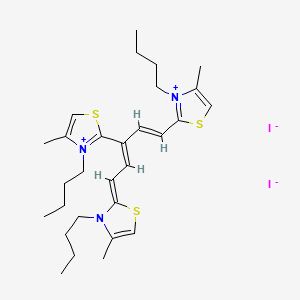

Triton is nucleus of the (3)H atom.

Aplicaciones Científicas De Investigación

1. Environmental Tracing in Hydrology

- Tritium is a critical environmental tracer in isotope hydrology, essential for understanding groundwater and surface water dynamics. Its spatial and temporal distribution in various water types is a fundamental aspect of research in this field. Long-term tritium data in precipitation provide baseline information for different water types in Germany, aiding in environmental protection and research applications (Schmidt et al., 2020).

2. Studying Water Circulation Principles

- Tritium, as a water molecule constituent, is particularly useful for researchers studying water circulation in nature. Its increased application in hydrological and meteorological research, especially during the period of thermonuclear tests, has provided valuable insights into water cycling processes (Ferronsky & Polyakov, 2012).

3. Groundwater Tracing and Research

- In hydrogeological research, tritium serves as a natural radioactive tracer. For example, it has been used to study the Zagreb aquifer, revealing insights into groundwater flow and transport processes, influenced by tritium content variations due to nuclear power plant operations (Barešić et al., 2020).

4. Anthropogenic Tritium in Environmental Studies

- Tritium, released from the nuclear industry, garners significant attention due to its environmental behavior and potential health effects. Studies encompass various aspects including tritium resource management, environmental behavior, and radiation dose assessments, crucial for nuclear system safety (Nie et al., 2021).

5. Tritium Monitoring in Precipitation

- Monitoring tritium in precipitation, such as in Hanoi from 2011 to 2016, aids in understanding its role in the hydrological cycle. Such studies are essential for hydro-climate research and groundwater recharge dating (Anh et al., 2018).

6. Environmental Impact of Tritium

- Tritium's movement through the environment, such as in the Gulf of Finland, is crucial for understanding the impact of nuclear activities on ecosystems. Its indistinguishability from normal water makes it significant for assessing the effects of radioactive waste in various environments (Kulkova & Davidochkina, 2011).

7. Tritium Transport in Soil and Groundwater

- The study of tritium's multiphase transport in unsaturated porous media provides insights into its behavior in soils and groundwater, especially near nuclear activities. This research is key for understanding tritium diffusion and its environmental impact (Jiménez‐Martínez et al., 2012).

8. Tritium in Aquatic Food Chains

- Research on tritium transfer in aquatic food chains, especially in nuclear facility environments, is vital for understanding its biokinetic effects on both aquatic life and humans. This includes studies on organically bound tritium and its uptake in marine ecosystems (Melintescu & Galeriu, 2011).

9. Tritium in Fusion Reactor Materials

- Studies on tritium permeation characteristics in fusion reactors focus on minimizing environmental release. This involves research on barrier materials and their performance in radiation environments, crucial for fusion technology development (Causey et al., 2012).

10. Tritium Management in Nuclear Reactors

- Research on tritium production and permeation in high-temperature reactor systems addresses challenges in preventing environmental contamination. This includes modeling hydrogen permeation through metallic alloys and exploring mitigation strategies (Sabharwall et al., 2013).

Propiedades

Fórmula molecular |

H+ |

|---|---|

Peso molecular |

3.016049 g/mol |

Nombre IUPAC |

triton |

InChI |

InChI=1S/p+1/i/hT |

Clave InChI |

GPRLSGONYQIRFK-MNYXATJNSA-N |

SMILES isomérico |

[3H+] |

SMILES |

[H+] |

SMILES canónico |

[H+] |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

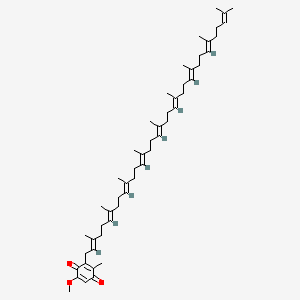

![(2S)-7-[[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-2-oxanyl]oxy]-2-oxanyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B1239836.png)

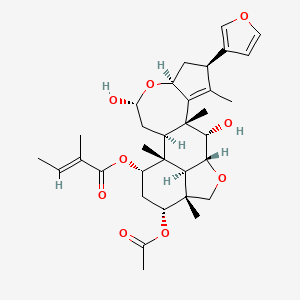

![4-(4-fluorophenyl)-3-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-2-propan-2-ylisoquinolin-1-one](/img/structure/B1239843.png)

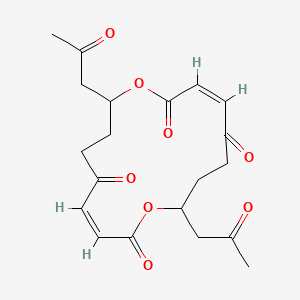

![(2Z)-2-[(3S,4R,5S,6R,10S)-4,10-dihydroxy-3-[(2E,4E)-1-hydroxy-10-methyl-6-methylideneundeca-2,4,9-trien-2-yl]-6-(3-hydroxypropyl)-10-methylspiro[4.5]decan-7-ylidene]propanal](/img/structure/B1239850.png)

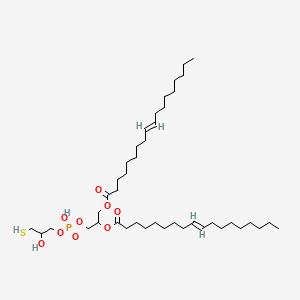

![[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1239853.png)